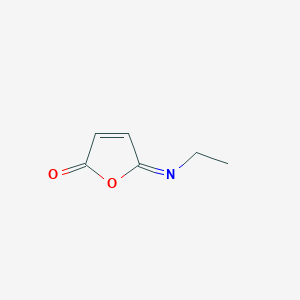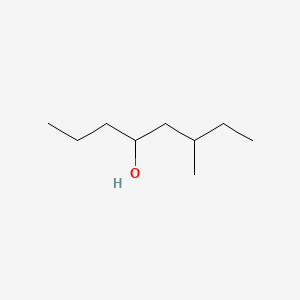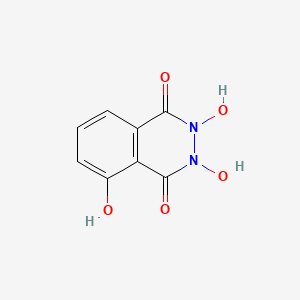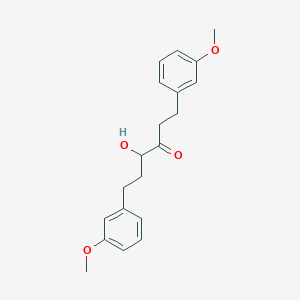
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups and a hydroxy group attached to a hexanone backbone. Its molecular formula is C18H22O4, and it has been studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable ketone in the presence of a base, followed by reduction and hydrolysis steps to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or methoxylated compounds, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and modulate signaling pathways related to inflammation and oxidative stress . The compound’s ability to scavenge free radicals and reduce oxidative damage is a key aspect of its biological activity .
Comparison with Similar Compounds
Similar Compounds
Curcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione
Gingerenone A: 1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
Tetrahydrocurcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diyl diacetate
Uniqueness
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike curcumin and its analogues, this compound has a hexanone backbone, which may contribute to different reactivity and interaction with biological targets .
Properties
CAS No. |
71505-81-2 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C20H24O4/c1-23-17-7-3-5-15(13-17)9-11-19(21)20(22)12-10-16-6-4-8-18(14-16)24-2/h3-8,13-14,19,21H,9-12H2,1-2H3 |
InChI Key |
JVVFSNSDYQQXJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(C(=O)CCC2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



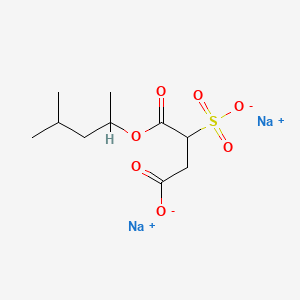
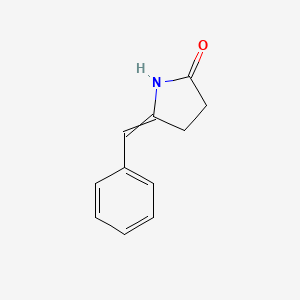
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
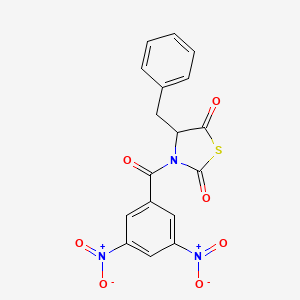
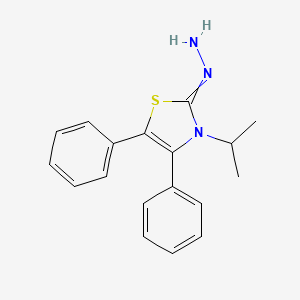
![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
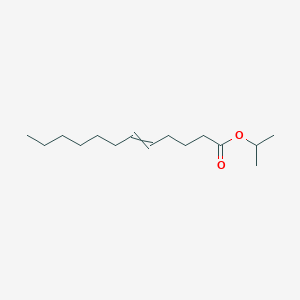

![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
